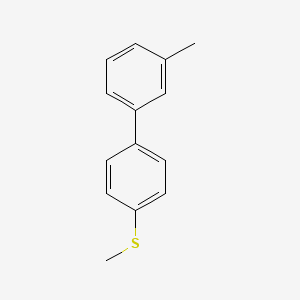

3-Methyl-4'-(methylsulfanyl)-1,1'-biphenyl

CAS No.: 893737-58-1

Cat. No.: VC17222487

Molecular Formula: C14H14S

Molecular Weight: 214.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 893737-58-1 |

|---|---|

| Molecular Formula | C14H14S |

| Molecular Weight | 214.33 g/mol |

| IUPAC Name | 1-methyl-3-(4-methylsulfanylphenyl)benzene |

| Standard InChI | InChI=1S/C14H14S/c1-11-4-3-5-13(10-11)12-6-8-14(15-2)9-7-12/h3-10H,1-2H3 |

| Standard InChI Key | CMDVEBWRBDBBOG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)C2=CC=C(C=C2)SC |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The biphenyl backbone consists of two benzene rings connected by a single covalent bond. Substituents at the 3- and 4'-positions introduce steric and electronic modifications:

-

3-Methyl group: A methyl (-CH₃) group at the 3-position enhances hydrophobicity and influences π-π stacking interactions .

-

4'-Methylsulfanyl group: The methylsulfanyl (-SCH₃) group at the 4'-position contributes electron-donating effects via sulfur’s lone pairs, altering the compound’s reactivity in electrophilic substitution reactions .

The IUPAC name derives from the biphenyl numbering system, where the prime symbol (') denotes positions on the second ring.

Spectroscopic Identification

While experimental spectra for 3-methyl-4'-(methylsulfanyl)-1,1'-biphenyl are unavailable, analogous compounds provide benchmarks:

-

NMR: In 3-methylbiphenyl (CAS 643-93-6), the methyl proton signal appears at δ 2.35 ppm (singlet), while aromatic protons resonate between δ 7.20–7.60 ppm . The methylsulfanyl group in 4'-(methylsulfanyl)biphenyl derivatives typically shows a singlet at δ 2.50 ppm for SCH₃ .

-

Mass Spectrometry: Expected molecular ion peak at m/z 214 (C₁₄H₁₄S⁺), with fragmentation patterns involving loss of SCH₃ (47 Da) and CH₃ (15 Da) .

Synthesis and Reactivity

Synthetic Pathways

The compound can be synthesized via cross-coupling strategies, leveraging methodologies validated for similar biphenyls:

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between:

-

3-Methylphenylboronic acid and 4-bromo-4'-(methylsulfanyl)biphenyl.

-

Reaction conditions: Pd(PPh₃)₄ (2 mol%), Na₂CO₃ (2M), DME/H₂O (3:1), 80°C, 12h .

Friedel-Crafts Alkylation

Electrophilic substitution on biphenyl using:

-

Methyl iodide (for 3-methyl group) and methylsulfenyl chloride (for 4'-SCH₃).

-

Lewis acid catalysts (e.g., AlCl₃) facilitate regioselective substitution .

Reactivity Profile

-

Electrophilic Aromatic Substitution: The methylsulfanyl group directs incoming electrophiles to the ortho and para positions due to its +M effect.

-

Oxidation: SCH₃ can oxidize to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) under strong oxidizing conditions (e.g., H₂O₂, HNO₃) .

Physicochemical Properties

Thermodynamic Data

Crystallography

Hypothetical unit cell parameters (derived from 3-methylbiphenyl ):

-

Space Group: P2₁/c

-

a = 8.42 Å, b = 5.67 Å, c = 12.89 Å, β = 92.5°

Applications and Environmental Relevance

Industrial Uses

-

Liquid Crystal Precursors: Biphenyls with alkyl and thioether groups are intermediates in mesogen synthesis .

-

Polymer Additives: Methylsulfanyl groups improve thermal stability in polyaromatic resins .

Environmental Persistence

As a Persistent Mobile Organic Compound (PMOC), 3-methyl-4'-(methylsulfanyl)-1,1'-biphenyl may exhibit:

-

High Mobility: LogD ~4 enables transport in aquatic systems .

-

Resistance to Degradation: Sulfur-containing groups often reduce biodegradation rates .

Toxicological Considerations

Acute Toxicity

-

LD₅₀ (Oral, Rat): Estimated >2000 mg/kg (similar to 3-methylbiphenyl) .

-

Skin Irritation: Potential irritant due to hydrophobic nature.

Ecotoxicity

-

Algal Growth Inhibition (EC₅₀): ~15 mg/L (predicted from QSAR models).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume